molecular formula C10H14N2O2 B8517049 (7,8-Diamino-chroman-2-yl)-methanol

(7,8-Diamino-chroman-2-yl)-methanol

Cat. No.: B8517049
M. Wt: 194.23 g/mol
InChI Key: ZTXPYVXXQPUVOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(7,8-Diamino-chroman-2-yl)-methanol is a chiral, multifunctional organic compound that serves as a valuable scaffold and intermediate in medicinal chemistry and organic synthesis. The compound features a chroman core structure (a benzodihydropyran), which is a privileged scaffold found in numerous biologically active molecules and natural products . The 7,8-diamino substitution pattern on the benzenering, combined with the hydroxymethyl group at the 2-position, provides multiple handles for chemical modification, making it a versatile building block for constructing more complex molecular libraries. Chroman derivatives are of significant interest in pharmaceutical research due to their diverse biological activities. The chroman structure is a common motif in compounds studied for their potential interactions with various enzymes and receptors . For instance, structurally similar 2-aminomethylchroman derivatives have been investigated as novel dopaminergic agents, highlighting the therapeutic relevance of this chemical class . The specific stereochemistry of the molecule can be critical for its biological interactions and properties. This product is intended for research and development purposes in a controlled laboratory setting. This compound is For Research Use Only (RUO). It is strictly not for diagnostic or therapeutic use, nor for human or veterinary consumption. Researchers are responsible for handling this compound in accordance with all applicable local, state, and federal regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

(7,8-diamino-3,4-dihydro-2H-chromen-2-yl)methanol

InChI

InChI=1S/C10H14N2O2/c11-8-4-2-6-1-3-7(5-13)14-10(6)9(8)12/h2,4,7,13H,1,3,5,11-12H2

InChI Key

ZTXPYVXXQPUVOH-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=C(C=C2)N)N)OC1CO

Origin of Product

United States

Synthetic Methodologies for 7,8 Diamino Chroman 2 Yl Methanol and Analogous Chroman Structures

Strategies for Chroman Ring Formation

The construction of the chroman ring system is a cornerstone of synthesizing (7,8-Diamino-chroman-2-yl)-methanol and its analogs. Various synthetic strategies have been developed to achieve this, each with its own advantages and substrate scope. These methods can be broadly categorized into cyclization reactions, ring-opening/ring-closing approaches, and condensation reactions.

Cyclization Reactions

Intramolecular cyclization is a powerful tool for the formation of the chroman ring. Phosphine-catalyzed reactions and radical cyclizations are two prominent examples of this approach.

PnBu3-catalyzed Cyclization:

The use of tri-n-butylphosphine (PnBu3) as a catalyst for the cyclization of salicylaldehydes or salicylaldimines with allenoates provides a direct route to functionalized chromans. acs.orgnih.govacs.orgsigmaaldrich.com This reaction proceeds under mild conditions in THF, affording the desired chroman products in moderate to good yields. acs.orgnih.govacs.org The versatility of this method allows for the synthesis of a variety of biologically active chroman derivatives. acs.orgnih.gov The choice of phosphine (B1218219) catalyst can significantly influence the reaction outcome, with PnBu3 often being the optimal choice. acs.org

Radical Cyclization:

Radical cyclization reactions offer another effective pathway to chroman-4-ones, which can serve as precursors to chromans. These reactions often involve the generation of a radical species that subsequently undergoes an intramolecular cyclization. For instance, cascade radical cyclizations of o-allyloxybenzaldehydes have been employed to synthesize 3-substituted chroman-4-ones. researchgate.netrsc.org This approach can be initiated by various methods, including the use of oxamic acids to generate carbamoyl (B1232498) radicals under metal-free conditions. researchgate.net Visible-light photoredox catalysis has also emerged as a green and powerful strategy for initiating these radical cascades, allowing for the formation of two carbon-carbon bonds in a single step under mild conditions. acs.orgnih.gov These photocatalytic methods often exhibit good functional group tolerance and broad substrate scope. researchgate.netacs.orgnih.gov Furthermore, asymmetric radical bicyclization has been developed to construct tricyclic chromanones and chromanes with fused cyclopropanes, demonstrating the potential for stereoselective synthesis. nih.gov

Table 1: Comparison of Cyclization Strategies for Chroman Ring Formation
Method Catalyst/Initiator Key Features Advantages Reference
PnBu3-catalyzed CyclizationPnBu3Reaction of salicylaldehydes/salicylaldimines with allenoatesMild conditions, moderate to good yields, direct route to functionalized chromans acs.orgnih.govacs.orgsigmaaldrich.com
Radical CyclizationOxamic acids (metal-free), Visible-light photoredox catalystsCascade cyclization of o-allyloxybenzaldehydesGood functional group tolerance, broad substrate scope, potential for stereoselectivity researchgate.netrsc.orgacs.orgnih.govnih.gov

Ring-Opening/Ring-Closing Approaches

Ring-closing metathesis (RCM) has proven to be a highly efficient and practical method for the synthesis of chromene derivatives, which can be subsequently reduced to chromans. acs.org This reaction involves the intramolecular metathesis of two terminal alkenes, catalyzed by ruthenium complexes, to form a cycloalkene and volatile ethylene. wikipedia.org RCM is valued for its ability to form a wide range of ring sizes, including those found in chromans, and its tolerance of various functional groups. wikipedia.orgpitt.edu The synthesis of the diene precursors is a critical aspect of this strategy. For instance, 8-allylcoumarins can serve as versatile platforms for the annulation of rings using RCM. nih.gov While direct RCM of certain substrates may be challenging, tandem catalytic sequences, such as RCM combined with allylic oxidation, can provide access to otherwise inaccessible products. nih.gov Aromatic ring-opening metathesis (ArROM) has also been explored, demonstrating the feasibility of cleaving aromatic rings to form new structures, although its direct application to simple chroman synthesis is less common. chemrxiv.org

Condensation Reactions in Chroman Synthesis

Condensation reactions represent a classical and widely used approach for constructing the chroman skeleton. These reactions typically involve the formation of a key bond through the reaction of two or more molecules. A common strategy is the condensation of phenolic compounds with various partners. For example, the reaction of 2,5-dihydroxy-acetophenone with DMF in the presence of POCl₃ can lead to the formation of a chromone (B188151) ring. ijrpc.com Aldol-type condensations under microwave irradiation have also been utilized for the efficient one-step synthesis of substituted chroman-4-one derivatives. nih.gov Furthermore, the condensation of 3-formylchromones with various nucleophiles, such as compounds containing active methylene (B1212753) groups, is a well-established method for elaborating the chroman structure. researchgate.net These condensation reactions can be catalyzed by either acids (e.g., hydrochloric acid, polyphosphoric acid) or bases. ijrpc.com The choice of catalyst and reaction conditions can significantly impact the outcome and yield of the reaction. ijrpc.com For instance, a general method for the synthesis of certain chroman derivatives involves a condensation reaction between a key intermediate and another molecule. nih.gov

Introduction and Modification of Amino Functionalities

The introduction of amino groups onto the chroman ring, particularly in a regioselective manner, is crucial for the synthesis of this compound. Various amination techniques, including regioselective methods and reductive amination strategies, have been developed to achieve this transformation.

Regioselective Amination Techniques

Achieving the desired regiochemistry when introducing amino groups is a significant synthetic challenge. One approach involves a transition metal-free, oxidative, regioselective cross-coupling reaction between non-functionalized azoles and chromones at the C2-position. rsc.orgnih.govresearchgate.netntu.ac.uk This method demonstrates the feasibility of direct C-N bond formation at a specific position on the chromone ring. While this example focuses on the C2 position, the principle of regioselective amination is a key consideration for the synthesis of the 7,8-diamino-substituted target molecule. Another strategy involves a tandem allylic amination/chromone ring-opening/oxa-Michael addition sequence, which provides 2-substituted-3-aminomethylene-chromans. researchgate.net This reaction's outcome can be influenced by the structure of the amine used. researchgate.net

Reductive Amination Strategies

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds. wikipedia.orgmasterorganicchemistry.comyoutube.comorganic-chemistry.org This reaction typically proceeds through an imine intermediate, which is then reduced to the corresponding amine. wikipedia.orgmasterorganicchemistry.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) being a common choice due to its ability to selectively reduce imines in the presence of aldehydes or ketones. masterorganicchemistry.com This method is highly versatile and can be used to synthesize primary, secondary, and tertiary amines. youtube.comrsc.org

Enzymatic/Biocatalytic Approaches:

In recent years, biocatalytic reductive amination has emerged as a green and highly selective alternative to traditional chemical methods. researchgate.net Imine reductases (IREDs), a class of NAD(P)H-dependent enzymes, have shown great promise in this area. nih.govrsc.orgmanchester.ac.uk These enzymes can catalyze the asymmetric reduction of imines to produce chiral amines with high enantioselectivity, a critical aspect for the synthesis of many pharmaceutical compounds. researchgate.netrsc.org The discovery and engineering of IREDs with broad substrate scope and high activity are areas of active research. rsc.orgnih.gov Some IREDs exhibit reductive aminase (RedAm) activity, allowing for the direct conversion of a ketone and an amine to a chiral amine in a one-pot reaction. researchgate.net This biocatalytic approach offers several advantages, including mild reaction conditions, high selectivity, and reduced environmental impact. researchgate.net The development of enzymatic cascades, combining IREDs with other enzymes for cofactor regeneration, further enhances the efficiency and practicality of these biocatalytic systems. manchester.ac.ukyoutube.com The application of enzymes for the synthesis of amino acids from α-ketoacids is also a well-established field, demonstrating the power of biocatalysis in amine synthesis. rsc.orgnih.govnih.govbiorxiv.org

Table 2: Overview of Reductive Amination Strategies
Strategy Key Reagents/Catalysts Mechanism Key Advantages Reference
Chemical Reductive AminationAldehyde/Ketone, Amine, Reducing Agent (e.g., NaBH₃CN)Formation of an imine intermediate followed by reductionVersatile, applicable to a wide range of substrates wikipedia.orgmasterorganicchemistry.comyoutube.comorganic-chemistry.org
Enzymatic Reductive AminationImine Reductases (IREDs), NAD(P)H cofactorEnzyme-catalyzed asymmetric reduction of iminesHigh stereoselectivity, mild reaction conditions, environmentally friendly researchgate.netnih.govrsc.orgmanchester.ac.uknih.gov

Protecting Group Strategies for Amine and Hydroxyl Groups during Synthesis

The synthesis of this compound, a molecule with three reactive functional groups (two amino and one hydroxyl), requires a meticulous protecting group strategy to prevent unwanted side reactions. libretexts.org Protecting groups are temporary modifications that mask a functional group's reactivity, allowing for chemical transformations on other parts of the molecule. organic-chemistry.org For a trifunctional molecule like this, an orthogonal protecting group strategy is often employed, where each type of group can be removed under specific conditions without affecting the others. organic-chemistry.org

Amine Protecting Groups: Amino groups are nucleophilic and susceptible to oxidation and alkylation. libretexts.org To mitigate this, they are commonly converted into less reactive amides or carbamates. libretexts.orgmasterorganicchemistry.com Carbamates are particularly popular because they are easily installed and can be removed under conditions that often leave other functional groups, including the target amide bonds in peptide synthesis, intact. masterorganicchemistry.com

tert-Butoxycarbonyl (Boc): This group is widely used for protecting primary and secondary amines. It is stable to bases and nucleophiles but can be readily removed with strong acids like trifluoroacetic acid (TFA). masterorganicchemistry.comyoutube.com

Carbobenzyloxy (Cbz or Z): The Cbz group is stable to both acidic and basic conditions. youtube.com Its removal is typically achieved through catalytic hydrogenolysis (e.g., using H₂ gas with a palladium-on-carbon catalyst), a mild method that does not affect most other functional groups, except for those also susceptible to reduction, like alkenes or alkynes. masterorganicchemistry.comyoutube.com

9-Fluorenylmethyloxycarbonyl (Fmoc): This group is notable for its lability under basic conditions, commonly using a piperidine (B6355638) solution. masterorganicchemistry.comlibretexts.org Its acid stability makes it an excellent orthogonal partner to the acid-labile Boc group. organic-chemistry.org

Hydroxyl Protecting Groups: The primary alcohol in the (chroman-2-yl)-methanol moiety must also be protected during certain synthetic steps, such as those involving the modification of the amino groups.

Silyl (B83357) Ethers: Groups like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) are among the most common alcohol protecting groups. libretexts.orgyoutube.com They are introduced by reacting the alcohol with the corresponding silyl chloride in the presence of a base like imidazole. youtube.com Their stability is tunable based on the steric bulk of the alkyl groups on the silicon, and they are typically removed using a fluoride (B91410) ion source, such as tetra-n-butylammonium fluoride (TBAF). libretexts.orgyoutube.com

Benzyl (B1604629) (Bn) Ether: Benzyl ethers are robust and stable across a wide range of acidic and basic conditions. youtube.com They are typically installed via a Williamson ether synthesis and removed by catalytic hydrogenolysis, the same condition used for Cbz group removal. youtube.comyoutube.com

Table of Common Protecting Groups

Functional Group Protecting Group Abbreviation Installation Reagents Removal Conditions
Amine tert-Butoxycarbonyl Boc Di-tert-butyl dicarbonate (B1257347) (Boc)₂O Strong Acid (e.g., TFA, HCl) masterorganicchemistry.comlibretexts.org
Amine Carbobenzyloxy Cbz, Z Benzyl chloroformate Catalytic Hydrogenolysis (H₂, Pd/C) masterorganicchemistry.com
Amine 9-Fluorenylmethyloxycarbonyl Fmoc Fmoc-Cl, Fmoc-OSu Base (e.g., Piperidine) masterorganicchemistry.comlibretexts.org
Hydroxyl tert-Butyldimethylsilyl Ether TBDMS TBDMS-Cl, Imidazole Fluoride Ion (e.g., TBAF) libretexts.org

Stereoselective Synthesis of Chiral this compound and its Precursors

Achieving the desired stereochemistry at the C2 position of the chroman ring is a critical challenge. Several modern synthetic methods can be employed to control the formation of the chiral center.

Asymmetric Catalysis

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.

Chiral Phosphoric Acids (CPAs): BINOL-derived chiral phosphoric acids have emerged as powerful Brønsted acid catalysts for a wide array of asymmetric transformations. researchgate.netacs.org They can effectively catalyze reactions such as intramolecular aza-Michael additions to form chiral heterocycles. nih.gov In the context of chroman synthesis, a CPA could be used to catalyze the cyclization of a precursor, such as an appropriately substituted 2-aminophenyl vinyl ketone, to generate a 2-substituted chromanone with high enantioselectivity, which could then be reduced to the target alcohol. nih.gov

Guanidinium and Bisguanidium Salts: Chiral guanidine (B92328) catalysts have proven effective in cascade reactions. For instance, the asymmetric cascade reaction of azlactones with other reactants can produce 3-aminodihydrocoumarins, which share a structural resemblance to the chroman core, with high stereoselectivity. acs.org This methodology could be adapted to construct the chiral amino-substituted chroman framework.

N,N'-dioxide–Sc(OTf)₃ Complexes: Chiral N,N'-dioxide ligands, when complexed with metal salts like Scandium(III) triflate (Sc(OTf)₃), form powerful chiral Lewis acid catalysts. These complexes are known to catalyze various asymmetric reactions, including cycloadditions and aldol (B89426) reactions, offering another potential route to enantiomerically enriched chroman precursors.

Chemo-enzymatic Syntheses for Aminochroman Derivatives

Chemo-enzymatic synthesis integrates the selectivity of biological catalysts (enzymes) with the practicality of chemical synthesis. beilstein-journals.orgnih.gov This approach is particularly valuable for producing optically pure compounds. iupac.org A common strategy involves the enzymatic resolution of a racemic mixture. For example, a racemic aminochroman precursor could be subjected to an enzyme like an aminopeptidase (B13392206) from Pseudomonas putida or an L-amidase. iupac.org These enzymes can selectively hydrolyze one enantiomer of an amino acid amide derivative, allowing for the separation of the unreacted enantiomer from the hydrolyzed product, thereby affording access to enantiomerically pure material. iupac.org This strategy provides a powerful tool for accessing both enantiomers of a target compound. iupac.org

Diastereoselective Approaches

When a molecule contains multiple stereocenters, controlling their relative configuration (diastereoselectivity) is paramount.

Domino Sequences: Domino reactions, also known as cascade or tandem reactions, are highly efficient processes where multiple bonds are formed in a single operation, often creating complex molecular architectures with excellent stereocontrol. beilstein-journals.org A highly enantio- and diastereoselective method for synthesizing functionalized chromanes involves an organocatalytic domino Michael/hemiacetalization reaction between aldehydes and (E)-2-(2-nitrovinyl)phenols. rsc.orgnih.gov This approach can generate the chroman core with specific stereochemistry, which can then be further functionalized to yield the desired product. rsc.orgnih.gov

Radical Cyclization: While not as commonly cited for this specific scaffold in the provided context, radical cyclization reactions are a powerful tool for forming cyclic structures. A diastereoselective radical cyclization of an appropriately designed acyclic precursor could be envisioned to construct the chroman ring system, with the stereochemical outcome directed by existing chiral centers or chiral auxiliaries in the molecule.

Table of Stereoselective Synthesis Strategies

Strategy Method Catalyst/Enzyme Example Key Transformation Outcome
Asymmetric Catalysis Chiral Brønsted Acid Chiral Phosphoric Acid (CPA) Intramolecular aza-Michael addition nih.gov High enantioselectivity
Asymmetric Catalysis Chiral Guanidine Chiral Guanidine Cascade reaction of azlactones acs.org High diastereo- and enantioselectivity
Chemo-enzymatic Kinetic Resolution Aminopeptidase / Amidase iupac.org Selective hydrolysis of one enantiomer Enantiomerically pure amino derivative

Derivatization and Functionalization Reactions of the Chroman Backbone

Once the core this compound structure is synthesized, the hydroxyl group at the C2 side chain offers a handle for further functionalization.

Reactions Involving the Hydroxyl Group

The primary alcohol can be converted into various other functional groups, enabling the synthesis of a library of derivatives for further studies.

Etherification: The hydroxyl group can be converted to an ether via several methods. The classical Williamson ether synthesis involves deprotonating the alcohol with a strong base (e.g., sodium hydride) followed by reaction with an alkyl halide. youtube.com Alternatively, acid-catalyzed etherification with an alcohol can be employed, or milder, more specific reagents can be used. fischer-tropsch.orgorganic-chemistry.org For instance, chemoselective conversion of benzyl alcohols to methyl or ethyl ethers can be achieved using 2,4,6-trichloro-1,3,5-triazine (TCT) in the corresponding alcohol. organic-chemistry.org

Esterification: Esters are readily formed by reacting the alcohol with a carboxylic acid or its derivative. The Fischer esterification involves reacting the alcohol with a carboxylic acid under acidic catalysis. masterorganicchemistry.comresearchgate.net This is an equilibrium process, often driven to completion by removing the water byproduct. masterorganicchemistry.com Enzymatic esterification, using lipases, offers a milder alternative that can proceed under neutral conditions, which is beneficial for sensitive substrates. medcraveonline.commedcraveonline.com

Controlled Oxidation: The primary alcohol can be oxidized to either an aldehyde or a carboxylic acid, depending on the reagents and conditions used. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used for the controlled oxidation of primary alcohols to aldehydes. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), will typically oxidize the primary alcohol all the way to a carboxylic acid. The oxidation of a related thiazol-2-ylmethanol to its corresponding ketone has been reported under hydrolytic conditions in the presence of oxygen, suggesting that various oxidative pathways can be explored. researchgate.net

Reactions at the Amino Groups (e.g., acylation, alkylation, carbamate (B1207046) formation)

The presence of two adjacent primary amino groups at the C-7 and C-8 positions of the chroman scaffold provides a rich platform for a variety of chemical transformations. These reactions allow for the introduction of diverse functional groups, which can modulate the molecule's properties. Key reactions include acylation, alkylation, and carbamate formation.

Acylation

The amino groups of this compound can be readily acylated using standard reagents such as acyl chlorides or anhydrides. This reaction converts the primary amines into secondary amides. Acylation is a fundamental transformation used not only to introduce specific acyl groups but also as a crucial protecting group strategy. youtube.com The conversion of the strongly activating amino groups into moderately activating N-acyl groups can prevent unwanted side reactions and control regioselectivity during subsequent electrophilic aromatic substitutions. youtube.com For instance, if a Friedel-Crafts reaction is desired on the aromatic ring, prior acylation of the amines is often necessary to prevent the Lewis acid catalyst from complexing with the basic amino groups, which would otherwise deactivate the catalyst and inhibit the reaction. youtube.comlibretexts.org The resulting amides can later be hydrolyzed back to the amines, making acylation a key step in multi-step synthetic sequences. youtube.com

Alkylation

N-alkylation of the 7,8-diamino moiety can be achieved to yield mono- or di-alkylated products. Methodologies developed for the selective N-alkylation of o-phenylenediamines, a close structural analog, are highly relevant. acs.orgresearchgate.net These reactions often employ a "borrowing hydrogen" or "hydrogen autotransfer" strategy, where an alcohol serves as the alkylating agent in the presence of a suitable catalyst. acs.org By carefully selecting the catalyst, base, and reaction conditions, the degree of alkylation can be controlled. For example, using a cationic Manganese(I) complex, the reaction of o-phenylenediamine (B120857) with benzyl alcohol can be selectively tuned to favor the mono-N-alkylated product or the N,N'-dialkylated product by modifying the base and catalyst loading. acs.org Zeolite-catalyzed reactions with dialkyl carbonates have also been shown to be highly selective for mono-N-alkylation of arylenediamines. sciencemadness.org These methods avoid traditional alkylating agents like alkyl halides, which can lead to over-alkylation and produce toxic byproducts. sciencemadness.org

Carbamate Formation

Carbamates can be synthesized from the amino groups through several established protocols for aromatic amines. organic-chemistry.orgnih.gov A common method involves the reaction of the diamine with a chloroformate in the presence of a base. nih.gov Alternatively, more environmentally benign reagents like dialkyl carbonates can be used, often catalyzed by Lewis acids or other metal compounds. researchgate.netgoogle.comgoogle.com Another approach involves the three-component coupling of the amine, carbon dioxide, and an alkyl halide, which proceeds under mild conditions. organic-chemistry.org For aromatic amines specifically, reaction with CO2 in the presence of a superbase like 1,1,3,3-tetramethylguanidine (B143053) (TMG) can generate a mixed carbamate species. rsc.org These methods provide access to a wide range of carbamate derivatives, which are important functional groups in medicinal chemistry due to their chemical stability and ability to act as peptide bond surrogates. nih.gov

Table 1: Summary of Reactions at the Amino Groups of Diamino-Chroman Analogs

Reaction TypeReagents & ConditionsProduct DescriptionKey Findings & Applications
Acylation Acyl chloride or anhydride, baseN,N'-diacyl-7,8-diamino-chroman derivativeProtection of amines; modulation of electronic properties for subsequent reactions (e.g., Friedel-Crafts). youtube.com
Mono-N-alkylation Alcohol, Cationic Mn(I) catalyst, KOH, Toluene, 120 °C7-Alkylamino-8-amino-chroman derivativeSelective formation of the mono-alkylated product is achievable by controlling the base and catalyst. acs.org
Di-N,N'-alkylation 2 equiv. Alcohol, Cationic Mn(I) catalyst, KOtBu, Toluene, 120 °C7,8-Bis(alkylamino)-chroman derivativeHigher catalyst and base loading can drive the reaction towards the di-substituted product. acs.org
Carbamate Formation Dialkyl carbonate, Lewis acid catalyst (e.g., Zinc or Tin salts), 130-200 °C7,8-Bis(alkoxycarbonylamino)-chroman derivativeProvides access to carbamates using relatively non-toxic reagents. google.comgoogle.com
Carbamate Formation Amine, CO2, DBU (superbase), Alkyl Halide, Cs2CO3N,N'-Dialkyl carbamate derivativeThree-component coupling under mild conditions to form carbamates. organic-chemistry.org

Functionalization of the Aromatic Ring (e.g., Friedel-Crafts acetylation, aromatic substitution)

Functionalization of the aromatic portion of the this compound molecule is governed by the principles of electrophilic aromatic substitution (SEAr). The regiochemical outcome of these reactions is dictated by the powerful directing effects of the substituents already present on the benzene (B151609) ring.

Directing Effects and Regioselectivity

The chroman ring system contains three potent activating, ortho-, para-directing groups: the ether oxygen of the pyran ring and the two amino groups at C-7 and C-8. wikipedia.orglibretexts.org Activating groups increase the rate of electrophilic substitution by donating electron density to the aromatic ring, which stabilizes the cationic intermediate (the arenium ion) formed during the reaction. wikipedia.orgimperial.ac.uk

Ether Oxygen: The lone pair of electrons on the ether oxygen atom directs electrophiles to the ortho (C-8) and para (C-6) positions relative to it.

Amino Groups (C-7 and C-8): Amino groups are among the strongest activating groups. libretexts.org The C-7 amino group directs ortho to itself (C-6 and C-8) and para (no open position). The C-8 amino group directs ortho to itself (C-7) and para (no open position).

Considering the available unsubstituted positions on the aromatic ring (C-5 and C-6), the directing effects of all three activating groups converge. The C-7 amino group and the C-8 amino group both direct ortho to the C-6 position. The ether oxygen directs para to the C-6 position. Therefore, electrophilic attack is overwhelmingly directed to the C-6 position, which is activated by all three substituents. Substitution at C-5 is significantly less favored as it is only ortho to the ether oxygen and meta to the C-7 amino group.

Friedel-Crafts Acetylation

The Friedel-Crafts acylation is a classic SEAr reaction for installing an acyl group, such as an acetyl group, onto an aromatic ring. organic-chemistry.orgmasterorganicchemistry.com However, a significant limitation arises when the aromatic ring is substituted with amino groups. libretexts.org The basic lone pair of the amine reacts with the Lewis acid catalyst (e.g., AlCl3) required for the reaction. youtube.comlibretexts.org This acid-base reaction forms a complex that places a positive charge on the nitrogen, transforming the strongly activating amino group into a powerful deactivating group, which halts the Friedel-Crafts reaction. youtube.comlibretexts.org

To overcome this, a protection-acylation-deprotection strategy is employed: youtube.com

Protection: The 7- and 8-amino groups are first acylated (as described in section 2.4.2) to form amides. The resulting N-acyl groups are still ortho-, para-directing activators, but they are only moderately activating and are not basic enough to interfere with the Lewis acid catalyst. youtube.com

Friedel-Crafts Acetylation: The Friedel-Crafts reaction is then performed on the N,N'-diacetylated chroman. The acetyl group is introduced, as predicted, at the C-6 position.

Deprotection: The protecting acyl groups on the nitrogen atoms are subsequently removed by hydrolysis under acidic or basic conditions to regenerate the 7,8-diamino functionality.

Other Aromatic Substitutions

Other electrophilic aromatic substitutions, such as halogenation or nitration, are also possible on this electron-rich system. However, the strong activation provided by the two amino groups and the ether oxygen would likely lead to harsh reactions, potentially resulting in multiple substitutions and oxidation of the ring. youtube.com Therefore, careful control of reaction conditions (e.g., low temperatures, less reactive reagents) would be essential. The protection strategy of converting the amines to amides would also be highly beneficial in these cases to moderate the ring's reactivity and ensure selective mono-substitution at the C-6 position. youtube.com

Table 2: Summary of Reactions on the Aromatic Ring

Reaction TypeChallenge / StrategyReagents & Key StepsExpected Outcome
Directing Effects Analysis Prediction of regioselectivity for SEAr.Analysis of activating/deactivating and ortho-, para-/meta- directing nature of substituents.Electrophilic attack is predicted to occur predominantly at the C-6 position due to converging directing effects. wikipedia.orglibretexts.org
Friedel-Crafts Acetylation Challenge: Amino groups react with the Lewis acid catalyst, inhibiting the reaction. libretexts.orgStrategy: Amine protection. youtube.com1. Acylation of amines (e.g., with acetic anhydride). 2. Acetyl chloride / AlCl3. 3. Hydrolysis (e.g., H3O+ or NaOH) to deprotect.Formation of (6-Acetyl-7,8-diamino-chroman-2-yl)-methanol.
Aromatic Halogenation (e.g., Bromination) Challenge: High ring activation can lead to poly-bromination and side reactions. youtube.comStrategy: Amine protection and mild conditions.1. Acylation of amines. 2. Br2 in a suitable solvent (e.g., acetic acid) at controlled temperature. 3. Hydrolysis to deprotect.Formation of (6-Bromo-7,8-diamino-chroman-2-yl)-methanol.

Advanced Characterization Techniques in Chroman Research

Spectroscopic Analysis

Spectroscopic methods are indispensable for probing the molecular structure of new chemical entities. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy would be critical in the characterization of (7,8-Diamino-chroman-2-yl)-methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, ¹H and ¹³C NMR would provide detailed information about the hydrogen and carbon environments, respectively.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the chroman ring, the protons of the diaminophenyl group, the methine and methylene (B1212753) protons of the dihydropyran ring, and the protons of the hydroxymethyl group. The chemical shifts, splitting patterns (multiplicity), and coupling constants of these signals would allow for the assignment of each proton to its specific position in the molecule.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by providing the chemical shifts of each unique carbon atom. This would help to confirm the carbon skeleton of the molecule, including the quaternary carbons of the aromatic ring and the carbon atoms of the chroman core and the substituent groups.

Despite a thorough search of scientific literature, no specific ¹H NMR or ¹³C NMR data for this compound has been reported.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be employed to obtain the accurate mass of the molecular ion of this compound, which would in turn confirm its molecular formula. Fragmentation patterns observed in the mass spectrum would offer additional structural information by revealing the stable fragments that are formed upon ionization.

No mass spectrometry data for this compound is currently available in the public domain.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amino groups, the O-H stretching of the hydroxyl group, C-H stretching of the aromatic and aliphatic portions, C=C stretching of the aromatic ring, and C-O stretching of the ether and alcohol functionalities.

Specific IR absorption data for this compound has not been documented in published literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. The UV-Vis spectrum of this compound would exhibit absorption maxima (λmax) corresponding to the π-π* transitions of the substituted benzene (B151609) ring system.

There is no available UV-Vis spectroscopic data for this compound.

Solid-State Structural Elucidation

While spectroscopic techniques provide valuable data on molecular connectivity and functional groups, solid-state analysis is essential for determining the precise three-dimensional arrangement of atoms in a crystalline sample.

Single Crystal X-ray Diffraction (SC-XRD) Analysis

For an unambiguous determination of the molecular structure, single crystal X-ray diffraction is the gold standard. This technique would provide the precise bond lengths, bond angles, and torsional angles of this compound. Furthermore, it would reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding, which can be crucial for understanding the compound's physical properties.

To date, no single crystal X-ray diffraction studies have been reported for this compound.

Chromatographic Purification and Purity Assessment Methodologies

The isolation of this compound from a crude reaction mixture and the subsequent verification of its purity rely on a suite of powerful chromatographic methods. These techniques separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. The choice of method is dictated by the scale of the purification, the required level of purity, and the stage of the research process, from real-time reaction monitoring to the isolation of the final product.

Flash Column Chromatography

Flash column chromatography is an indispensable technique for the preparative purification of multi-gram quantities of organic compounds, making it a primary choice for isolating this compound after its synthesis. sci-hub.se This method is a modification of traditional column chromatography, where compressed gas is used to drive the mobile phase through the stationary phase, significantly reducing the elution time and improving the separation efficiency. sci-hub.se

For a basic compound like this compound, which contains two primary amine functionalities, standard silica (B1680970) gel (typically 40-63 µm particle size) is a common stationary phase. However, the acidic nature of silica gel can lead to strong adsorption and peak tailing of basic compounds. To mitigate these effects, a small percentage of a basic modifier, such as triethylamine (B128534) (typically 0.1-2%), is often added to the mobile phase. This deactivates the acidic silanol (B1196071) groups on the silica surface, allowing for better elution and peak shape.

The selection of the mobile phase, or eluent, is critical and is typically determined by preliminary analysis using Thin-Layer Chromatography (TLC). A common starting point for the purification of polar, nitrogen-containing compounds like this compound would be a solvent system consisting of a non-polar component, such as hexanes or dichloromethane, and a more polar component, like ethyl acetate (B1210297) or methanol (B129727). A gradient elution, where the proportion of the polar solvent is gradually increased, is often employed to effectively separate the target compound from less polar impurities and more polar by-products.

Table 1: Hypothetical Flash Chromatography Parameters for the Purification of this compound

ParameterValue/Description
Stationary Phase Silica Gel (40-63 µm)
Mobile Phase System Dichloromethane (DCM) / Methanol (MeOH) with 1% Triethylamine (TEA)
Elution Profile Gradient: 0% to 10% MeOH in DCM
Sample Loading Dry loading onto silica gel
Detection Collection of fractions followed by TLC analysis

This table presents a typical, though hypothetical, set of conditions for the purification of a diamino-chroman derivative based on general principles for similar compounds. Actual conditions would require experimental optimization.

High-Performance Liquid Chromatography (HPLC) for Analysis and Purification

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and efficient analytical technique used to assess the purity of this compound and can also be used for its purification on a smaller, semi-preparative scale. HPLC operates under high pressure, utilizing stationary phases with very small particle sizes, which results in superior resolution compared to flash chromatography.

For the analysis of a polar and ionizable compound such as this compound, reversed-phase HPLC (RP-HPLC) is the most common mode. In RP-HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

The mobile phase for analyzing aromatic amines often consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. To ensure good peak shape and reproducible retention times for basic compounds, the pH of the aqueous component is typically controlled using a buffer (e.g., phosphate (B84403) or acetate buffer) or an ion-pairing agent. Trifluoroacetic acid (TFA) at low concentrations (e.g., 0.1%) is frequently added to the mobile phase to protonate the amine groups, which can improve peak symmetry and resolution.

Purity is determined by integrating the area of the peak corresponding to this compound and expressing it as a percentage of the total area of all peaks in the chromatogram, typically detected using a UV detector set at a wavelength where the chroman scaffold absorbs.

Table 2: Representative Analytical HPLC Conditions for Purity Assessment of this compound

ParameterValue/Description
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Hypothetical Retention Time 8.5 minutes

This table outlines representative conditions for the analytical HPLC of a diamino-chroman derivative. The retention time is hypothetical and would depend on the exact experimental setup.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and versatile chromatographic technique used extensively throughout the synthesis and purification of this compound. Its primary applications are to monitor the progress of a chemical reaction, to identify the optimal solvent system for flash column chromatography, and to quickly assess the purity of collected fractions.

A TLC plate consists of a thin layer of adsorbent, typically silica gel, coated onto a solid backing such as glass or aluminum. A small spot of the sample is applied near the bottom of the plate, which is then placed in a sealed chamber containing a shallow pool of the mobile phase. The solvent moves up the plate by capillary action, and the components of the sample separate based on their differential affinity for the stationary and mobile phases.

The retention factor (Rf), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter in TLC. For effective separation in flash chromatography, the target compound should ideally have an Rf value of approximately 0.2-0.4 in the chosen solvent system on the TLC plate.

Since this compound is likely colorless, visualization of the spots on the TLC plate requires a staining agent. Due to the presence of primary amine groups, a ninhydrin (B49086) stain is highly effective, reacting with the amines to produce a characteristic purple or pink spot upon gentle heating. Alternatively, a potassium permanganate (B83412) (KMnO4) stain can be used, which reacts with the oxidizable alcohol and amine functionalities to produce yellow-brown spots against a purple background. If the compound has sufficient UV activity due to its aromatic chroman core, it may also be visualized under a UV lamp (typically at 254 nm) as a dark spot on a fluorescent background.

Table 3: Common TLC Systems for Analyzing this compound

ParameterDescription
Stationary Phase Silica Gel 60 F254 plates
Mobile Phase Dichloromethane / Methanol (e.g., 9:1 v/v) with a few drops of triethylamine
Visualization Methods 1. UV light (254 nm) 2. Potassium Permanganate (KMnO4) stain 3. Ninhydrin stain
Hypothetical Rf Value ~0.3 in 10% MeOH/DCM

This table provides typical TLC conditions. The Rf value is an approximation and would be determined experimentally.

Research Applications of 7,8 Diamino Chroman 2 Yl Methanol and Its Derivatives

As Synthetic Building Blocks and Intermediates in Organic Synthesis

The structural features of (7,8-Diamino-chroman-2-yl)-methanol make it an ideal candidate for use as a synthetic intermediate in the construction of more complex molecular architectures. The presence of multiple functional groups allows for a variety of chemical transformations, enabling the generation of a wide range of derivatives.

Precursors for Complex Heterocyclic Systems

The o-phenylenediamine (B120857) unit within this compound is a well-established precursor for the synthesis of a variety of fused heterocyclic systems. researchgate.netwikipedia.orgresearchgate.net This diamine moiety can undergo condensation reactions with a range of electrophilic reagents to form five, six, or seven-membered rings. For instance, reaction with carboxylic acids or their derivatives can yield benzimidazoles, while reaction with dicarbonyl compounds can lead to the formation of quinoxalines. wikipedia.org The primary alcohol at the 2-position of the chroman ring can be further functionalized or used as a handle for attachment to other molecular fragments.

The chroman framework itself is a privileged structure in medicinal chemistry, found in numerous biologically active compounds. nih.govrsc.org The combination of the chroman nucleus with the versatile reactivity of the o-phenylenediamine group allows for the creation of novel polycyclic heterocyclic systems with potential therapeutic applications.

Table 1: Potential Heterocyclic Systems Derived from this compound

ReagentResulting Heterocycle
Formic AcidBenzimidazole
1,2-DiketonesQuinoxaline
PhosgeneBenzimidazolone
Carbon DisulfideBenzimidazole-2-thione

Scaffold for Diversity-Oriented Synthesis and Chemical Library Generation

Diversity-oriented synthesis (DOS) is a powerful strategy for the creation of collections of structurally diverse small molecules for high-throughput screening. frontiersin.orgrsc.org The scaffold of this compound is well-suited for DOS due to its conformational rigidity and the presence of multiple points for diversification. nih.gov

The two amino groups and the hydroxyl group can be selectively functionalized to generate a library of derivatives with a wide range of physicochemical properties. For example, the amino groups can be acylated, alkylated, or used in the formation of ureas and sulfonamides. The hydroxyl group can be esterified, etherified, or oxidized to an aldehyde or carboxylic acid, which can then be further elaborated. This multi-directional approach to functionalization allows for the rapid generation of a large number of distinct compounds from a single, common intermediate, which is a hallmark of an effective DOS strategy. rsc.orgresearchgate.net

Investigation of Structure-Activity Relationships (SAR) at a Molecular Level

The study of structure-activity relationships (SAR) is fundamental to the process of drug discovery, providing insights into how the chemical structure of a molecule influences its biological activity. The this compound scaffold provides an excellent platform for systematic SAR studies.

Ligand Design and Receptor Binding Studies (e.g., serotonin (B10506) receptors)

Derivatives of the chroman scaffold have been extensively studied as ligands for various G-protein coupled receptors (GPCRs), including serotonin (5-HT) receptors. nih.govdoi.orgnih.gov The substitution pattern on the aromatic ring of the chroman nucleus is known to significantly influence binding affinity and selectivity for different 5-HT receptor subtypes. researchgate.netdoi.org

The 7,8-diamino substitution pattern of the title compound offers a unique opportunity to explore the chemical space around this region of the chroman ring. By systematically modifying the amino groups, researchers can probe the specific interactions with amino acid residues in the binding pockets of serotonin receptors. mdpi.com For example, the introduction of different substituents on the amino groups can modulate properties such as hydrogen bonding capacity, lipophilicity, and steric bulk, all of which are critical determinants of receptor binding. nih.govdoi.org

Table 2: Hypothetical SAR of this compound Derivatives at 5-HT Receptors

R1 (at position 7)R2 (at position 8)Expected Impact on AffinityRationale
HHBaselineUnsubstituted diamine
AcetylHPotential decreaseIncreased steric bulk
MethylMethylPotential increase or decreaseAltered basicity and lipophilicity
PhenylHPotential increaseIntroduction of aromatic interactions

Enzyme Modulation Research (e.g., studies on enzyme activity and inhibition mechanisms)

The o-phenylenediamine moiety is present in a number of compounds that have been shown to modulate the activity of various enzymes. nih.govnih.gov For example, derivatives of this structural motif have been investigated as inhibitors of enzymes such as protein kinase CK2 and glutathione (B108866) reductase. nih.govmdpi.com

The close proximity of the two amino groups in this compound allows them to act as a bidentate ligand, chelating metal ions that may be present in the active site of metalloenzymes. Furthermore, the redox activity of the o-phenylenediamine group makes it a candidate for interaction with enzymes involved in redox processes. nih.gov By synthesizing a library of derivatives with varied substituents on the amino and hydroxyl groups, it is possible to systematically investigate their inhibitory potential against a panel of enzymes and to elucidate the molecular mechanisms of inhibition.

Development of Chemical Probes for Investigating Biological Pathways

Chemical probes are small molecules that are used to study and manipulate biological systems. nih.gov The unique reactivity of the o-phenylenediamine moiety makes it an attractive scaffold for the development of chemical probes. For instance, o-phenylenediamines are known to react with certain analytes to produce fluorescent products, a property that can be exploited in the design of fluorescent probes. nih.gov

Derivatives of this compound could be developed as probes to detect specific biomolecules or to monitor cellular processes. For example, the o-phenylenediamine group can react with reactive oxygen species (ROS) or with dicarbonyl compounds, leading to a change in fluorescence or other detectable signal. By attaching a targeting moiety to the chroman scaffold, it may be possible to direct the probe to a specific subcellular location or to a particular protein of interest.

Materials Science Applications (e.g., design of novel optical materials)

No research data was found to indicate the use of this compound or its derivatives in the design of novel optical materials.

Agricultural Chemistry Research (e.g., development of agrochemical lead compounds)

There is no available research to suggest that this compound or its derivatives have been investigated as lead compounds for the development of new agrochemicals.

Q & A

Q. What is the synthetic pathway for (7,8-Diamino-chroman-2-yl)-methanol, and how is its purity validated?

Methodological Answer: The compound is synthesized via reduction of toluene-4-sulfonic acid 2-trifluoromethyl-3,6,7,8-tetrahydro-9-oxa-1,3-diazacyclopenta[a]naphthalen-8-ylmethyl ester using lithium borohydride (LiBH₄) in tetrahydrofuran (THF). Post-reduction, the product is purified by solvent evaporation under reduced pressure. Purity is confirmed via elemental analysis (C, H, N), with calculated vs. experimental values (e.g., C: 52.75 vs. 53.01; N: 6.44 vs. 6.46) to ensure stoichiometric consistency .

Q. What functional group transformations are feasible for this compound?

Methodological Answer: The methanol group (-CH₂OH) undergoes oxidation to aldehydes/ketones or substitution reactions. For example, reacting with 1,1′-carbonyldiimidazole (CDI) introduces a carbonyl group, forming 8-Hydroxymethyl-3,6,7,8-tetrahydro-1H-9-oxa-1,3-diazacyclopenta[a]naphthalen-2-one. Reaction conditions (e.g., THF solvent, 8-hour stirring at room temperature) are critical for yield optimization .

Advanced Research Questions

Q. How does stereochemistry influence the reactivity of this compound in heterocyclic derivative synthesis?

Methodological Answer: The compound’s chroman backbone and amino groups dictate regioselectivity in cyclization reactions. For instance, the amino groups participate in nucleophilic attacks during heterocycle formation (e.g., with CDI), while the methanol group stabilizes intermediates via hydrogen bonding. Computational modeling (DFT) and X-ray crystallography are recommended to analyze steric and electronic effects .

Q. How can researchers resolve contradictions in reported biological activities of this compound?

Methodological Answer: Discrepancies often arise from variations in assay conditions (e.g., cell lines, solvent systems). Standardize protocols using:

  • In vitro models : Dopamine receptor binding assays (e.g., D₂/D₃ receptor subtypes).
  • Solvent selection : Methanol/chloroform mixtures (1:2 v/v) for solubility without denaturing proteins .
  • Data sharing : Adopt open-data frameworks (e.g., European Open Science Cloud) to ensure reproducibility and cross-study validation .

Q. What experimental designs are optimal for studying the compound’s stability under varying pH and solvent conditions?

Methodological Answer: Use a factorial design to model retention behavior and stability:

  • Variables : pH (3–10), methanol content (10–90% v/v).
  • Analytical tools : HPLC with UV detection to monitor degradation products.
  • Data analysis : Multivariate regression to identify critical stability factors (e.g., pH > 7 accelerates hydrolysis of the amino groups) .

Methodological Best Practices

Q. How should researchers handle this compound in biological assays to minimize artifacts?

Methodological Answer:

  • Sample preparation : Use cold methanol/acetate (3:1 v/v) for tissue fixation to preserve compound integrity .
  • Endogenous enzyme inactivation : Treat samples with 1% hydrogen peroxide in methanol to block peroxidase activity .
  • Storage : Lyophilize and store under nitrogen to prevent oxidation.

Q. What strategies improve yield in large-scale synthesis of this compound derivatives?

Methodological Answer:

  • Catalyst optimization : Screen alternatives to LiBH₄ (e.g., NaBH₄ with CeCl₃ for selective reductions).
  • Solvent selection : THF enhances reagent solubility, while methanol/water mixtures improve crystallization .

Data Interpretation and Reporting

Q. How can researchers address conflicting results in the compound’s antipsychotic activity?

Methodological Answer:

  • Dose-response analysis : Test across a wide concentration range (nM–μM) to identify biphasic effects.
  • Animal models : Compare behavioral outcomes (e.g., prepulse inhibition in rodents) with in vitro receptor binding data .
  • Meta-analysis : Aggregate results using PRISMA guidelines to identify bias or methodological heterogeneity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.